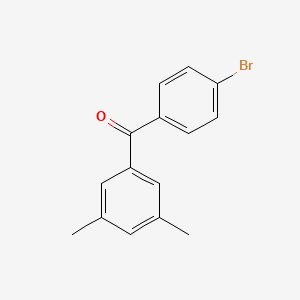

4-Bromo-3',5'-dimethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

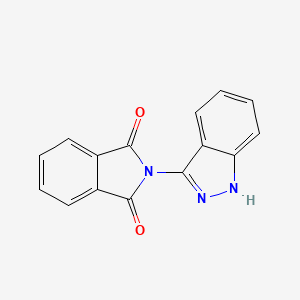

4-Bromo-3',5'-dimethylbenzophenone (4-BDBP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a brominated benzophenone derivative that is used as a reagent in organic synthesis and as a photochemical in photochemistry experiments. 4-BDBP is highly reactive and has a wide range of applications in fields such as biochemistry, pharmacology, and biotechnology. This compound can be used as a substrate for the synthesis of a variety of other compounds, or as a catalyst in biochemistry reactions. Additionally, 4-BDBP has been used in the synthesis of drugs, and in the development of new pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) in the "Journal of Molecular Structure" discussed the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups. These compounds show potential for photodynamic therapy applications, particularly in the treatment of cancer due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

Abdelhamid and Shiaty (1988) in "Phosphorus, Sulfur, and Silicon and the Related Elements" explored the synthesis of new compounds, including 2-bromothienylglyoxal-2-phenylhydrazone. This research contributes to the broader understanding of chemical reactions and synthesis involving bromo-substituted compounds (Abdelhamid & Shiaty, 1988).

Antioxidant and Anticancer Activities

Several studies have focused on the isolation and identification of bromophenol derivatives from marine algae, with an emphasis on their antioxidant and anticancer activities. For instance, Li et al. (2011) identified bromophenols from the marine red alga Rhodomela confervoides with potent antioxidant activities stronger than conventional controls (Li, Li, Gloer, & Wang, 2011). Similarly, Dong et al. (2022) synthesized new methylated and acetylated bromophenol derivatives, evaluating their antioxidant and anticancer activities at the cellular level (Dong et al., 2022).

Photolysis Research

Levin, Sul’timova, and Chaikovskaya (2005) in the "Russian Chemical Bulletin" studied the quenching kinetics of 4,4′-dimethylbenzophenone triplet state with para-substituted phenol derivatives. This research contributes to the understanding of photolysis in chemical reactions, particularly involving bromo-substituted phenols (Levin, Sul’timova, & Chaikovskaya, 2005).

Antibacterial Properties

The research by Xu et al. (2003) highlighted the antibacterial properties of bromophenols isolated from Rhodomela confervoides. This study is significant in exploring natural compounds with potential therapeutic applications (Xu et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Based on its chemical structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It’s known that brominated aromatic compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Brominated compounds are known to be involved in various biochemical processes, including the biosynthesis of unsaturated fatty acids .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups that can participate in metabolic reactions .

Result of Action

Brominated aromatic compounds can potentially cause changes in cellular function through their interactions with target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3’,5’-dimethylbenzophenone. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with target molecules .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFRPMOZPXNBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373648 |

Source

|

| Record name | 4-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844879-16-9 |

Source

|

| Record name | (4-Bromophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

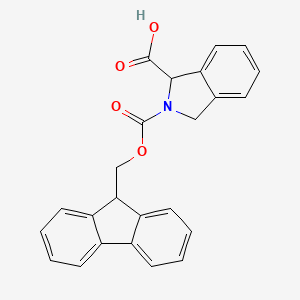

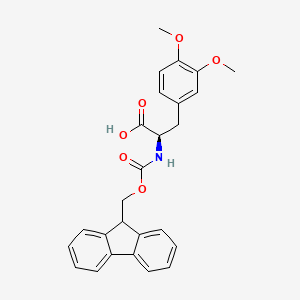

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)